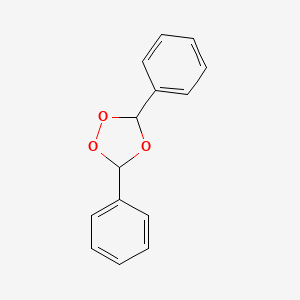
1,2,4-Trioxolane, 3,5-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Trioxolane, 3,5-diphenyl- is an organic compound with the molecular formula C14H12O3 and a molecular weight of 228.2433 g/mol . This compound is characterized by a trioxolane ring, which is a three-membered ring containing two oxygen atoms and one carbon atom, substituted with two phenyl groups at the 3 and 5 positions .
Méthodes De Préparation
The synthesis of 1,2,4-Trioxolane, 3,5-diphenyl- typically involves the reaction of diphenylacetylene with ozone, followed by reduction with a suitable reducing agent . This method is known as the Griesbaum co-ozonolysis reaction. The reaction conditions are carefully controlled to ensure the formation of the desired trioxolane ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Analyse Des Réactions Chimiques
1,2,4-Trioxolane, 3,5-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and other oxidation products.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted trioxolanes.
Common reagents used in these reactions include ozone for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,2,4-Trioxolane, 3,5-diphenyl- has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1,2,4-Trioxolane, 3,5-diphenyl- involves the generation of reactive oxygen species through the cleavage of the peroxide bond in the trioxolane ring . This cleavage can be triggered by the presence of ferrous iron, leading to the formation of carbon-centered radicals and subsequent oxidative damage to biological targets . The molecular targets and pathways involved include iron-dependent enzymes and other cellular components susceptible to oxidative stress .
Comparaison Avec Des Composés Similaires
1,2,4-Trioxolane, 3,5-diphenyl- can be compared with other similar compounds, such as:
Artemisinin: A well-known antimalarial drug that also contains a peroxide bond and generates reactive oxygen species.
OZ439: A synthetic trioxolane derivative currently in clinical trials for its antimalarial properties.
The uniqueness of 1,2,4-Trioxolane, 3,5-diphenyl- lies in its specific substitution pattern and the resulting chemical reactivity, which can be exploited for various scientific and industrial applications .
Propriétés
Numéro CAS |
23888-15-5 |
|---|---|
Formule moléculaire |
C14H12O3 |
Poids moléculaire |
228.24 g/mol |
Nom IUPAC |
3,5-diphenyl-1,2,4-trioxolane |
InChI |
InChI=1S/C14H12O3/c1-3-7-11(8-4-1)13-15-14(17-16-13)12-9-5-2-6-10-12/h1-10,13-14H |
Clé InChI |
FFNQUPJQBYSJAG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2OC(OO2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















